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molecular formula C12H13N3O2 B8298041 1-(4-Hydroxy-phenyl)-4-[1,2,3]triazol-1-yl-butan-1-one

1-(4-Hydroxy-phenyl)-4-[1,2,3]triazol-1-yl-butan-1-one

Cat. No. B8298041
M. Wt: 231.25 g/mol
InChI Key: BHWFLMAFEQGCQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07288557B2

Procedure details

1.70 g (5.0 mmol) 1-(4-Methoxy-phenyl)-4-[1,2,3]triazol-1-yl-butan-1-one methane-sulfonate and 7 ml 47% aqueous HBr were heated to 80° C. overnight. After diluting with 10 ml water and cooling to 0° C. the mixture was alkalized (pH 12.6) by dropwise addition of 4N NaOH and extracted three times with toluene. Concentration of the toluene phase in vacuo gave 0.05 g recovered starting material. The aqueous phase was cooled and adjusted to pH=6.3 by addition of 6 N HCl. The resulting precipitate was isolated and dried in vacuo at 40° C. to give 1-(4-hydroxy-phenyl)-4-[1,2,3]triazol-1-yl-butan-1-one. Yield: 0.96 g (83%).
Name
1-(4-Methoxy-phenyl)-4-[1,2,3]triazol-1-yl-butan-1-one methane-sulfonate
Quantity
1.7 g
Type
reactant
Reaction Step One
Name
Quantity
7 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
CS(O)(=O)=O.C[O:7][C:8]1[CH:13]=[CH:12][C:11]([C:14](=[O:23])[CH2:15][CH2:16][CH2:17][N:18]2[CH:22]=[CH:21][N:20]=[N:19]2)=[CH:10][CH:9]=1.Br.[OH-].[Na+]>O>[OH:7][C:8]1[CH:13]=[CH:12][C:11]([C:14](=[O:23])[CH2:15][CH2:16][CH2:17][N:18]2[CH:22]=[CH:21][N:20]=[N:19]2)=[CH:10][CH:9]=1 |f:0.1,3.4|

Inputs

Step One
Name
1-(4-Methoxy-phenyl)-4-[1,2,3]triazol-1-yl-butan-1-one methane-sulfonate
Quantity
1.7 g
Type
reactant
Smiles
CS(=O)(=O)O.COC1=CC=C(C=C1)C(CCCN1N=NC=C1)=O
Name
Quantity
7 mL
Type
reactant
Smiles
Br
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
10 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted three times with toluene
CUSTOM
Type
CUSTOM
Details
Concentration of the toluene phase in vacuo gave 0.05 g
CUSTOM
Type
CUSTOM
Details
recovered
TEMPERATURE
Type
TEMPERATURE
Details
The aqueous phase was cooled
ADDITION
Type
ADDITION
Details
adjusted to pH=6.3 by addition of 6 N HCl
CUSTOM
Type
CUSTOM
Details
The resulting precipitate was isolated
CUSTOM
Type
CUSTOM
Details
dried in vacuo at 40° C.

Outcomes

Product
Name
Type
product
Smiles
OC1=CC=C(C=C1)C(CCCN1N=NC=C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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